Barbituric acid, sodium salt

Aqueous solubility Salt vs. free acid Formulation

Standard barbiturate buffers (pKa ~7-8) fail in acidic assay ranges. This unsubstituted sodium salt delivers precise buffering at pKa 4.01 (25°C). - Validated in thrombin quantification & trypsin estimation protocols - Negative control in rodent carcinogenesis studies (no tumor promotion vs. phenobarbital) - ≥97.0% purity; freely soluble in water for homogeneous reaction conditions

Molecular Formula C4H3N2NaO3
Molecular Weight 150.07 g/mol
CAS No. 24012-01-9
Cat. No. B10832312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid, sodium salt
CAS24012-01-9
Molecular FormulaC4H3N2NaO3
Molecular Weight150.07 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)[N-]C1=O.[Na+]
InChIInChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1
InChIKeyMHQHHBYRYFICDV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Functional Baseline


Barbituric acid, sodium salt (monosodium barbiturate, CAS 24012-01-9) is the parent sodium salt of the barbiturate class, bearing an unsubstituted pyrimidinetrione ring (C₄H₃N₂NaO₃, MW 150.07 g/mol). Unlike 5,5-disubstituted barbiturates that exhibit CNS-depressant pharmacology, the unsubstituted parent compound is not pharmacologically active [1]. Its defining features include a pKa of 4.01 at 25 °C and the ability to function as a buffer component in biochemical assays [2].

Acidic Buffer pKa ~4.0 supports pH 3–5 buffer preparation without organic co-solvents
Negative-Control Model Reported lower tumor-promotion model response; may support carcinogenesis negative-control studies
Soluble Sodium Salt Aqueous solubility supports concentrated stock solutions for enzymatic and coagulation assays

Why Generic Substitution Fails in Procurement


Although grouped under 'barbiturate sodium salts,' this compound is structurally and functionally distinct from clinically used 5,5-disubstituted analogs such as barbital sodium (CAS 144-02-5) and phenobarbital sodium (CAS 57-30-7). The unsubstituted C-5 position confers a markedly lower pKa (4.01 vs. ~7.0–8.5 for disubstituted barbiturates), fundamentally altering buffer range, aqueous solubility, and, critically, biological activity: unlike phenobarbital and barbital, barbituric acid sodium salt lacks tumor-promoting activity in rodent carcinogenesis models [1]. Substituting it with a disubstituted analog will introduce unwanted pharmacological activity, different buffer characteristics, and distinct regulatory handling requirements.

Buffer Range Mismatch Disubstituted barbiturates shift pKa to ~7–8; acidic buffer function (pH 3–5) may not transfer.
Pharmacological Activity 5,5-Disubstituted analogs possess CNS-depressant activity absent in the unsubstituted parent, confounding non-pharmacological research.
Tumor-Promotion Endpoint Shift Phenobarbital/barbital promote liver and thyroid tumors in rodent models; substitution may introduce tumor-promotion endpoint confounding.

Quantitative Differentiation from Closest Analogs


Aqueous Solubility: Sodium Salt vs. Free Acid

Conversion of barbituric acid to its monosodium salt (CAS 24012-01-9) substantially increases aqueous solubility. The free acid barbituric acid exhibits a water solubility of 6.7 g/L at 20 °C (some sources report a wider range up to 142 g/L at 20 °C ), whereas the sodium salt achieves at least 20 g/L in hot water (0.2 g/10 mL, clear colorless solution) . This represents a nominal solubility enhancement of ≥3-fold over the most conservative free-acid value.

Solubility Gain
Reported
≥3-fold vs. free acid
Supports aqueous stock preparation
Hot water; commercial specification
Aqueous solubility Salt vs. free acid Formulation

pKa and Buffer Capacity vs. Disubstituted Barbiturates

The pKa of barbituric acid (4.01 at 25 °C) [1] is significantly lower than that of 5,5-disubstituted barbiturates (e.g., barbital pKa ≈ 7.9; phenobarbital pKa ≈ 7.4) [2]. The sodium salt of barbituric acid thus provides a buffering region centered near pH 4.0, whereas disubstituted barbiturate sodium salts buffer in the physiological pH 7–9 range. A 0.1 M equimolar solution of barbituric acid and its sodium salt yields a pH of 4.01 [1], confirming its utility for acidic buffer preparations.

Buffer Region
Class-level
pKa 4.01 vs. ~7.4–7.9
Enables pH 3–5 buffer; disubstituted salts not interchangeable
ΔpKa ~3.4–3.9; 25°C
pKa Buffer capacity Analytical chemistry

Tumor-Promoting Activity vs. Phenobarbital and Barbital

In a head-to-head 52/78-week rat carcinogenesis study, barbituric acid (BA, the free-acid equivalent of the sodium salt) was compared with phenobarbital (PB), barbital sodium (BB), and amobarbital (AB) at 500 ppm in drinking water following DENA initiation. PB and BB significantly enhanced hepatocellular foci, adenomas, and trabecular carcinomas, whereas BA and AB showed no such tumor-promoting effects [1]. At 78 weeks, BB additionally promoted renal tubular adenomas/carcinomas and PB promoted thyroid follicular cell neoplasms; BA exhibited no enhancing effect on any non-hepatic tumors [1]. A second study confirmed that barbituric acid (BA) lacked renal and intestinal tumor promotion, while sodium barbital (NaBB) promoted renal cortical and pelvic transitional cell tumors [2].

Tumor-Promotion Model
Head-to-head
BA: no promotion; PB/BB: significant liver, kidney, thyroid promotion
Supports model-negative control selection for tumor-promotion research
500 ppm, 52–78 wk, F344/NCr rats; DENA initiation
Tumor promotion Carcinogenesis Safety differentiation

Commercial Purity Specification

The predominant commercial specification for barbituric acid sodium salt (Sigma-Aldrich Product No. 11715) is ≥97.0% (T, by HClO₄ titration), with identity confirmed by IR . This defines a clear, quantitative procurement threshold. In contrast, the free acid barbituric acid is commercially available at 99% purity [1], but the sodium salt is the form directly usable for buffer preparation and enzymatic assays without additional neutralization. While barbital sodium and phenobarbital sodium are available at ≥98–99% purity levels, they carry controlled-substance regulatory burdens and inherent pharmacological activity that the unsubstituted sodium salt avoids.

Assay Purity
Specification review
≥97.0% (T, HClO₄)
Supports lot-to-lot reproducibility for quantitative assays
Pre-neutralized sodium salt; IR identity confirmed
Purity Assay specification Procurement quality

Validated Analytical Applications

Barbituric acid sodium salt has been specifically validated for two quantitative analytical applications: quantification of thrombin in plasma and estimation of trypsin in duodenal contents . Additionally, it has been used as a buffer component for characterizing long-chain fatty acid CoA ligase genes (facl) in Geobacillus thermodenitrificans NG80-2 . These are established, published use-cases that 5,5-disubstituted barbiturate salts (e.g., barbital or phenobarbital sodium) are not directly interchangeable for, due to their differing pKa, buffering range, and biological activity profiles.

Analytical Validation
Published protocols
Thrombin quantification, trypsin estimation, CoA ligase buffer
Supports method transfer and assay standardization
Disubstituted salts lack equivalent validations
Enzymatic assay Coagulation Buffer application

Best-Fit Research and Industrial Applications


Acidic-Range Buffer Preparation

When an experimental protocol requires a buffer system active in the pH 3–5 range, barbituric acid sodium salt, with its pKa of 4.01 [1], provides buffering capacity that 5,5-disubstituted barbiturate salts (pKa ~7–8) cannot deliver. Equimolar mixtures of barbituric acid and its sodium salt yield a pH of 4.01, enabling reproducible acidic buffer preparation without exotic reagents. Validated applications include thrombin quantification and trypsin estimation .

Non-Tumor-Promoting Control in Carcinogenesis Research

In two-stage carcinogenesis studies using rodent models, barbituric acid (administered as the sodium salt) serves as a critical negative-control barbiturate. Unlike phenobarbital and barbital sodium, which significantly promote hepatocellular, renal, and thyroid neoplasms at 500 ppm in drinking water over 52–78 weeks, barbituric acid exhibits no tumor-promoting activity in liver, kidney, thyroid, or intestinal tissues [1]. This makes it the barbiturate of choice for mechanistic studies dissecting structure–activity relationships in tumor promotion.

Synthetic Intermediate for Inactive Derivatives

Because barbituric acid itself is not pharmacologically active as a CNS depressant [1], its sodium salt is an ideal starting material for synthesizing research-grade barbiturate derivatives, probe molecules, or analytical standards where residual pharmacological activity must be avoided. The enhanced aqueous solubility of the sodium salt form facilitates homogeneous reaction conditions in aqueous or mixed-solvent systems.

Coagulation and Digestive Enzyme Research

Barbituric acid sodium salt has documented utility in coagulation research (thrombin quantification in plasma) and digestive physiology (trypsin estimation in duodenal contents) [1]. Its defined purity specification (≥97.0%) and water solubility enable preparation of standardized assay solutions, supporting reproducible quantitative protocols where lot-to-lot consistency is paramount.

Application
Selection Property
Validation Focus
Acidic buffer (pH 3–5) preparation
Acidic pKa (~4.0) and sodium salt solubility
Buffer capacity and pH reproducibility
Tumor-promotion model-negative control
Lower tumor-promotion model response
Endpoint monitoring in initiation-promotion models
Synthesis of non-pharmacologically active derivatives
Unsubstituted C-5, pre-neutralized salt
Residual pharmacological activity testing
Coagulation and digestive enzyme research
Published validation for thrombin and trypsin assays
Assay standardization and method reproducibility
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